molecular formula C11H10O3 B13382159 Methyl4-ethynyl-2-methoxybenzoate

Methyl4-ethynyl-2-methoxybenzoate

Cat. No.: B13382159
M. Wt: 190.19 g/mol
InChI Key: BOXIXCGXSVYZHD-UHFFFAOYSA-N
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Description

Methyl 4-ethynyl-2-methoxybenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, featuring an ethynyl group at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethynyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-iodo-2-methoxybenzoic acid is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The resulting intermediate is then deprotected to yield the target compound .

Industrial Production Methods

Industrial production of methyl 4-ethynyl-2-methoxybenzoate typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-ethynyl-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-ethynyl-2-methoxybenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethynyl-2-methoxybenzoate is unique due to the presence of both an ethynyl and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Methyl 4-ethynyl-2-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Methyl 4-ethynyl-2-methoxybenzoate possesses a molecular formula of C11H10O3 and a molecular weight of approximately 194.2 g/mol. Its structure includes a methoxy group at the second position and an ethynyl group at the fourth position of the benzene ring. These functional groups contribute to its reactivity and biological activity, making it a subject of interest in various fields, particularly in organic synthesis and medicinal chemistry .

Mechanisms of Biological Activity

Research indicates that methyl 4-ethynyl-2-methoxybenzoate exhibits significant biological activities, particularly in the context of anti-inflammatory effects. The compound's mechanism of action is primarily linked to its ability to modulate enzyme activity, particularly cyclooxygenase (COX) enzymes involved in inflammatory pathways .

Interaction with Biological Targets

The ethynyl group can participate in various chemical reactions, forming covalent bonds with target molecules, while the methoxy group influences solubility and reactivity. Studies suggest that derivatives of methoxybenzoates may exhibit antifeedant properties against herbivores, indicating potential agricultural applications as well .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 4-ethynyl-2-methoxybenzoate, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 4-methoxybenzoateMethoxy group at position 4Commonly used as a precursor in organic synthesis
Methyl 3-ethynyl-4-methoxybenzoateEthynyl group at position 3Different reactivity due to ethynyl positioning
Methyl 2-hydroxy-4-methoxybenzoateHydroxy group at position 2Exhibits different biological activities
Methyl 4-amino-2-methoxybenzoateAmino group at position 4Known for anti-inflammatory properties

This comparison highlights how variations in substituent positioning and functional groups can significantly influence the chemical behavior and biological activities of these compounds.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 4-ethynyl-2-methoxybenzoate

InChI

InChI=1S/C11H10O3/c1-4-8-5-6-9(11(12)14-3)10(7-8)13-2/h1,5-7H,2-3H3

InChI Key

BOXIXCGXSVYZHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#C)C(=O)OC

Origin of Product

United States

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